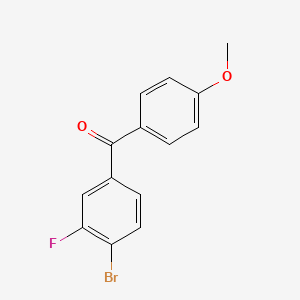
4-Bromo-3-fluoro-4'-methoxybenzophenone
Vue d'ensemble
Description
4-Bromo-3-fluoro-4’-methoxybenzophenone is a chemical compound with the molecular formula C14H10BrFO2 . It has a molecular weight of 309.13 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-fluoro-4’-methoxybenzophenone is 1S/C14H10BrFO2/c1-18-11-5-2-9 (3-6-11)14 (17)10-4-7-12 (15)13 (16)8-10/h2-8H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While the specific chemical reactions involving 4-Bromo-3-fluoro-4’-methoxybenzophenone are not detailed in the searched resources, benzophenone compounds are known to form radicals in the presence of ultraviolet radiation, leading to interesting photochemistry .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-4’-methoxybenzophenone is a white solid . It has a molecular weight of 309.13 and a molecular formula of C14H10BrFO2 .Applications De Recherche Scientifique
- Summary of the Application: “4-Bromo-3-fluoro-4’-methoxybenzophenone” has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This compound is of interest in the field of photoactive materials, which are materials that respond to light.
- Methods of Application or Experimental Procedures: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Summary of Results or Outcomes: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBGXYKZLVCALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641491 | |
| Record name | (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-4'-methoxybenzophenone | |
CAS RN |
760192-85-6 | |
| Record name | (4-Bromo-3-fluorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

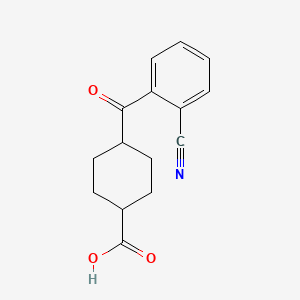
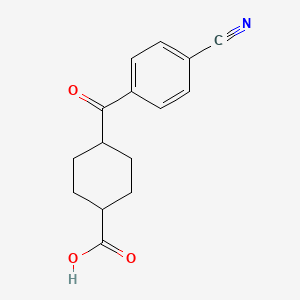
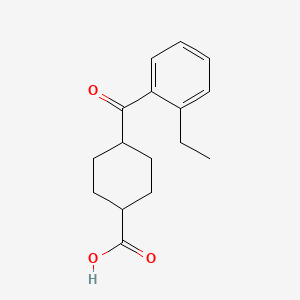
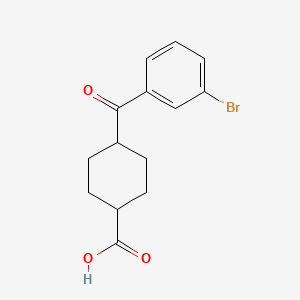
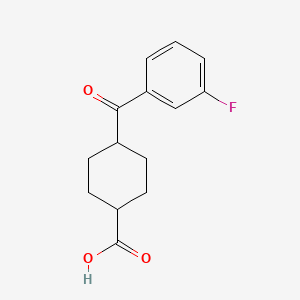
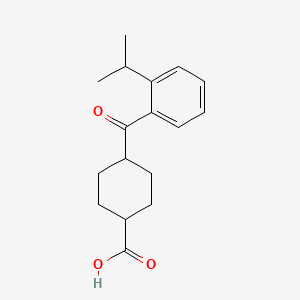
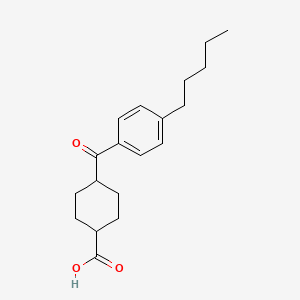
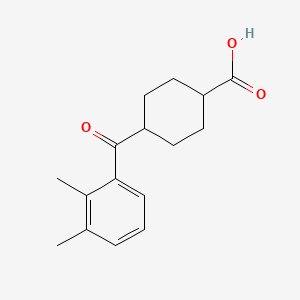
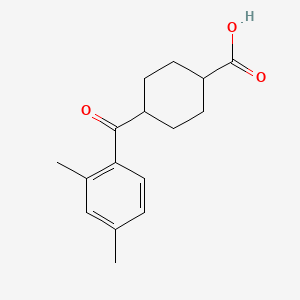
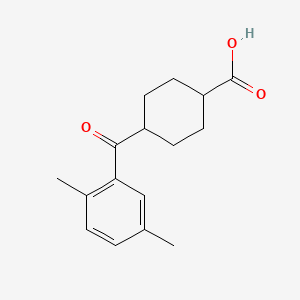
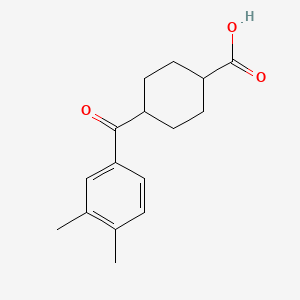
![cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323881.png)
![cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323882.png)
![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)